7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
CAS No.: 1363405-05-3
Cat. No.: VC3199731
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1363405-05-3 |
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Molecular Formula | C11H13ClN2 |
Molecular Weight | 208.69 g/mol |
IUPAC Name | 6-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline |
Standard InChI | InChI=1S/C11H13ClN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 |
Standard InChI Key | BULULOJRUNTEJZ-UHFFFAOYSA-N |
SMILES | C1CC1N2CCNC3=C2C=C(C=C3)Cl |
Canonical SMILES | C1CC1N2CCNC3=C2C=C(C=C3)Cl |
Introduction
Chemical Properties
Structural Characteristics
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline features a bicyclic structure with a benzene ring fused to a partially saturated six-membered ring containing two nitrogen atoms. The compound has a cyclopropyl group attached to one of the nitrogen atoms, creating a tertiary amine, while the second nitrogen remains as a secondary amine. The chloro substituent at position 7 on the benzene ring provides additional functionality that can influence the compound's properties and potential interactions with biological targets.
Predicted Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted for 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₁₁H₁₃ClN₂ | Based on structural analysis |
Molecular Weight | 208.69 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Based on similar heterocyclic compounds |
Solubility | Likely sparingly soluble in water; more soluble in organic solvents | Based on structural features |
LogP | ~2.8-3.2 | Estimated based on similar compounds |
Melting Point | ~140-160°C | Estimated from related structures |
Computational Properties
Based on structural comparisons with similar compounds like 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline, the following computational properties can be inferred:
Predicted Biological Activities
Potential Activity | Mechanism | Structural Basis |
---|---|---|
Antimicrobial | Inhibition of microbial cell wall synthesis | Heterocyclic scaffold similar to known antimicrobials |
CNS Activity | Interaction with neurotransmitter receptors | Structural similarity to known neuroactive compounds |
Anti-inflammatory | Modulation of inflammatory mediators | Halogenated heterocycles often show this activity |
Anticancer | Multiple potential mechanisms | Chlorinated heterocycles have shown cytotoxic properties |
The review on 1,2,3,4-tetrahydroisoquinoline analogs indicates that heterocyclic scaffolds similar to tetrahydroquinoxalines demonstrate diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline might exhibit similar therapeutic potential.
Structure-Activity Relationships
The specific structural features of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are likely to influence its biological activity profile:
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The chloro substituent at position 7 may enhance lipophilicity and membrane permeability, potentially improving cellular uptake
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The cyclopropyl group at position 1 could provide metabolic stability and influence receptor binding characteristics
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The partially saturated heterocyclic ring provides conformational flexibility that may affect binding to biological targets
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The secondary amine (NH) group provides a potential hydrogen bond donor site for interaction with biological receptors
These structure-activity relationships are consistent with findings from research on related heterocyclic compounds, which indicate that substitution patterns significantly influence biological activity profiles.
Analytical Characterization
Spectroscopic Identification
The spectroscopic profile of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline would likely include the following characteristic features:
Spectroscopic Method | Expected Key Features |
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¹H NMR | Signals for cyclopropyl protons (0.5-1.0 ppm); methylene protons of tetrahydro ring (2.8-3.5 ppm); aromatic protons (6.5-7.2 ppm); NH signal (3.8-4.2 ppm) |
¹³C NMR | Signals for cyclopropyl carbons (6-10 ppm); methylene carbons (40-45 ppm); aromatic and quaternary carbons (115-150 ppm) |
IR | N-H stretching (3300-3400 cm⁻¹); aromatic C=C stretching (1450-1600 cm⁻¹); C-Cl stretching (700-800 cm⁻¹) |
Mass Spectrometry | Molecular ion peak at m/z 208 (M⁺); fragment peaks reflecting loss of cyclopropyl group and other fragmentation patterns |
Chromatographic Analysis
For purification and analysis, 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline would likely respond well to the following chromatographic conditions:
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HPLC analysis using a C18 reverse-phase column with a gradient of acetonitrile/water
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TLC analysis using silica gel plates with ethyl acetate/hexane or dichloromethane/methanol solvent systems
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GC-MS analysis with appropriate temperature programming for this semi-volatile compound
Comparison with Similar Compounds
The structural and physicochemical properties of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be compared with related compounds to better understand its potential characteristics:
This comparison highlights the structural variations within this family of compounds and suggests how these differences might influence physical properties and biological activities.
Current Research and Future Directions
Research Gaps
Despite the potential importance of 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, there appear to be significant gaps in the published literature regarding this specific compound. Future research priorities should include:
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Comprehensive synthetic methodology development
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Detailed structural characterization
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Evaluation of biological activities, particularly in areas where similar compounds have shown promise
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Investigation of structure-activity relationships through the synthesis of analogs with different substituents
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